molecular formula C19H21NO3 B5721656 1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one

Cat. No. B5721656
M. Wt: 311.4 g/mol
InChI Key: BOSIDHYJPJVALH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one, commonly known as DAPK, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DAPK is a synthetic compound that was first synthesized in 2002 and has since been studied for its potential in treating various diseases.

Mechanism of Action

DAPK acts as a small molecule inhibitor of various proteins involved in cell signaling pathways. DAPK inhibits the activity of proteins such as Rho-associated kinase (ROCK) and myosin light chain kinase (MLCK), which are involved in cell migration, proliferation, and contraction. In addition, DAPK has been shown to inhibit the activity of proteins such as Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DAPK has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the process of programmed cell death. DAPK has also been shown to inhibit the activity of ROCK and MLCK, leading to decreased cell migration and contraction. In addition, DAPK has been shown to inhibit the activity of Akt and ERK, leading to decreased cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using DAPK in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. In addition, DAPK has been extensively studied and its mechanism of action is well understood. However, one limitation of using DAPK in lab experiments is that it may not accurately reflect the effects of DAPK in vivo, as the conditions in a lab setting may not fully mimic the conditions in a living organism.

Future Directions

There are many potential future directions for research on DAPK. One potential direction is to further investigate the potential therapeutic applications of DAPK in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, future research could focus on developing more potent and selective inhibitors of DAPK, as well as investigating the potential for combination therapies involving DAPK and other drugs. Finally, future research could focus on developing new methods for delivering DAPK to specific tissues or cells, in order to increase its effectiveness and reduce potential side effects.

Synthesis Methods

The synthesis of DAPK involves the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dimethylaniline in the presence of a base, followed by the addition of propenone. The resulting product is then purified using column chromatography to obtain pure DAPK.

Scientific Research Applications

DAPK has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. DAPK has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential chemotherapeutic agent. In addition, DAPK has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. DAPK has also been shown to have anti-inflammatory effects, making it a potential treatment for cardiovascular diseases.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3,4-dimethylanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-5-7-16(11-14(13)2)20-10-9-17(21)15-6-8-18(22-3)19(12-15)23-4/h5-12,20H,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSIDHYJPJVALH-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one

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